molecular formula C19H20ClFN2O4S B2948450 3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzenesulfonamide CAS No. 922097-60-7

3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzenesulfonamide

Cat. No. B2948450
CAS RN: 922097-60-7
M. Wt: 426.89
InChI Key: YIAYSJCNKBEVHR-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which are often used in medicinal chemistry due to their bioactive properties . The molecule also contains a tetrahydrobenzo[b][1,4]oxazepin ring, which is a type of seven-membered heterocyclic ring containing oxygen and nitrogen atoms .


Molecular Structure Analysis

The molecular structure would be determined by the arrangement of the atoms and the bonds between them. The presence of the tetrahydrobenzo[b][1,4]oxazepin ring and the sulfonamide group would be key features .


Chemical Reactions Analysis

The reactivity of the compound would be influenced by the functional groups present. Sulfonamides, for example, can participate in a variety of reactions, including hydrolysis and displacement reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could enhance the compound’s water solubility .

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Many sulfonamides act as inhibitors of enzymes, but without specific information, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

The safety and hazards associated with the compound would depend on its reactivity and biological activity. Sulfonamides, for example, can cause allergic reactions in some individuals .

properties

IUPAC Name

3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-4-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN2O4S/c1-4-23-16-8-5-12(9-17(16)27-11-19(2,3)18(23)24)22-28(25,26)13-6-7-15(21)14(20)10-13/h5-10,22H,4,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIAYSJCNKBEVHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzenesulfonamide

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